18-羟基-11-脱氢四氢皮质酮

描述

18-Hydroxy-11-deoxycorticosterone (also known as 18-OH-DOC) is an endogenous steroid and a mineralocorticoid . It is a hydroxylated metabolite of 11-deoxycorticosterone . It is secreted by the zona fasciculata of the adrenal gland . Its biosynthesis is regulated by adrenocorticotropic hormone (ACTH) and angiotensin II, which increases 18-OH-DOC production in isolated human adrenal glomerulosa cells .

Synthesis Analysis

18-OH-DOC can be formed via conversion of 11-deoxy corticosterone (DOC) in human SK-MEL188 melanoma cells . It is an intermediate in the metabolism of progesterone and can be converted to aldosterone by the capsular portion of rat adrenal glands . The synthesis of 18-OH-DOC involves functionalisation of the steroid 13-methyl group by nitrite photolysis in the presence of oxygen, which affords 18-nitrates . The 18-nitrate system provides convenient protection for the 18-hydroxy-group and generates the latter on reduction with zinc under neutral conditions .Molecular Structure Analysis

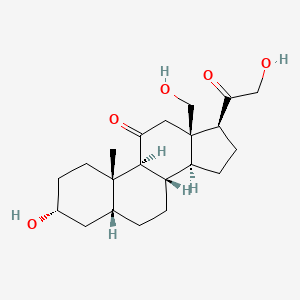

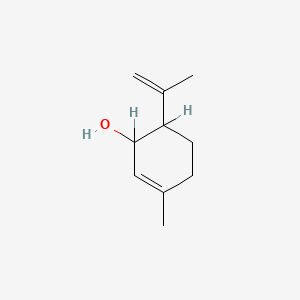

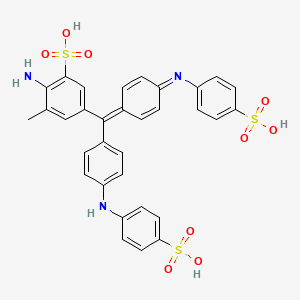

The molecular formula of 18-Hydroxy-11-dehydrotetrahydrocorticosterone is C21H32O5. The molecular weight is 364.5 g/mol.Chemical Reactions Analysis

18-OH-DOC is an intermediate in the metabolism of progesterone and can be converted to aldosterone by the capsular portion of rat adrenal glands . In the presence of an NADPH-generating system, the steroid is converted to two products . The production of the unidentified substance was also shown when 18-OH-DOC was incubated with purified cytochrome P-45011a and its electron transport system .Physical And Chemical Properties Analysis

18-Hydroxy-11-dehydrotetrahydrocorticosterone is a solid substance . It is soluble in DMF, DMSO, and Ethanol at 25 mg/ml .科学研究应用

代谢途径和类固醇合成

- 酶促转化:18-羟基-11-脱氢四氢皮质酮由牛肾上腺皮质的细胞色素 P-45011 β 代谢为两种不同的产物:18-羟基皮质酮和 18,19-二羟基-11-脱氧皮质酮,一种以前未报道的皮质类固醇。这一过程阐明了皮质类固醇生物合成中涉及的代谢途径和酶特异性 (Momoi 等人,1983).

血压和高血压研究

- 高血压中的遗传联系:研究表明大鼠 18-羟基-11-脱氧皮质酮的合成受遗传控制,这对理解高血压具有重要意义。不同品系的大鼠表现出不同的 18-羟化酶活性,这与它们对高血压的易感性或抵抗力有关 (Rapp & Dahl,1972).

- 在人类高血压中的作用:在一些高血压患者中观察到 18-羟基-11-脱氢四氢皮质酮水平升高,表明其在高血压病因中的潜在作用。假设这种类固醇通过涉及应激诱导的促肾上腺皮质激素释放的机制导致高血压 (Melby 等人,1971).

内分泌学研究

- 肾上腺和肝脏代谢:研究已经确定了大鼠肾上腺和肝脏中 18-羟基-11-脱氢四氢皮质酮的代谢物,提供了对这种类固醇在不同器官中的代谢过程和还原的见解。这包括识别特定异构体及其在生命不同阶段的浓度 (Prost 等人,1975).

- 促肾上腺皮质激素的反应性和调节:研究表明,在正常受试者中,18-羟基-11-脱氢四氢皮质酮对促肾上腺皮质激素 (ACTH) 反应明显。此类研究对于理解 ACTH 对这种类固醇的调节及其在内分泌疾病中的作用至关重要 (Tuck 等人,1977).

生化分析和方法学

- 色谱和质谱分析:已经开发了先进的色谱和质谱技术来分析和表征 18-羟基-11-脱氢四氢皮质酮的结构和代谢物。这包括识别新的代谢物和对类固醇结构特征的见解 (Fujii 等人,1984).

临床和诊断应用

- 醛固酮合成酶缺乏症诊断:18-羟基-11-脱氢四氢皮质酮的测量用于诊断醛固酮合成酶缺乏症。这包括评估新生儿和婴儿中的水平,有助于早期诊断这种遗传病 (Riepe 等人,2003).

未来方向

While specific future directions for research on 18-Hydroxy-11-dehydrotetrahydrocorticosterone are not mentioned in the search results, the role of 18-OH-DOC in various health conditions such as hypertension and its potential as a biomarker for certain diseases suggest areas for further exploration.

属性

IUPAC Name |

(3R,5R,8S,9S,10S,13R,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h12-16,19,22-24H,2-11H2,1H3/t12-,13-,14+,15+,16-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRPWWKJWZFNAE-GMPOBFAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990703 | |

| Record name | 3,18,21-Trihydroxypregnane-11,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

18-Hydroxy-11-dehydrotetrahydrocorticosterone | |

CAS RN |

7050-24-0 | |

| Record name | 18-Hydroxy-11-dehydrotetrahydrocorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007050240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,18,21-Trihydroxypregnane-11,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(1,3-benzodioxol-5-yl)-4-[(3R,4R,5R)-3-hydroxy-4,5-dimethoxy-tetrahydropyran-2-yl]oxy-6,7-dimethoxy-3H-benzo[f]isobenzofuran-1-one](/img/structure/B1207518.png)

![2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B1207522.png)

![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)

![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)

![(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1207531.png)